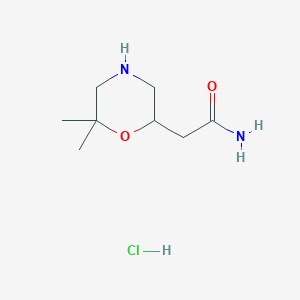

2-(6,6-dimethylmorpholin-2-yl)acetamide hydrochloride

Description

2-(6,6-dimethylmorpholin-2-yl)acetamide hydrochloride is a chemical compound with the molecular formula C8H16N2O2·HCl. It is a derivative of morpholine, characterized by the presence of a dimethyl group at the 6-position and an acetamide group at the 2-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Properties

IUPAC Name |

2-(6,6-dimethylmorpholin-2-yl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-8(2)5-10-4-6(12-8)3-7(9)11;/h6,10H,3-5H2,1-2H3,(H2,9,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTFKGFOTXQXMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC(O1)CC(=O)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,6-dimethylmorpholin-2-yl)acetamide hydrochloride typically involves the following steps:

Formation of 6,6-Dimethylmorpholine: This can be achieved by reacting morpholine with an appropriate alkylating agent, such as dimethyl sulfate, under controlled conditions.

Acetamide Formation: The 6,6-dimethylmorpholine is then reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the acetamide derivative.

Hydrochloride Salt Formation: Finally, the acetamide derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(6,6-dimethylmorpholin-2-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

2-(6,6-dimethylmorpholin-2-yl)acetamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6,6-dimethylmorpholin-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- 2-(6,6-Dimethylmorpholin-2-yl)ethanol

- 2-(6,6-Dimethylmorpholin-2-yl)propanoic acid

- 2-(6,6-Dimethylmorpholin-2-yl)butanamide

Uniqueness

2-(6,6-dimethylmorpholin-2-yl)acetamide hydrochloride is unique due to its specific structural features, such as the presence of both a dimethyl group and an acetamide group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

2-(6,6-Dimethylmorpholin-2-yl)acetamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a morpholine ring substituted with two methyl groups at the 6-position and an acetamide functional group. This configuration is crucial for its biological activity.

Antifungal Activity

Research indicates that derivatives of morpholine compounds, including this compound, exhibit significant antifungal properties. A study found that related morpholine derivatives demonstrated fungicidal activity against various Candida species, with minimum fungicidal concentrations (MFC) as low as 12.5 µg/mL against Candida albicans and Aspergillus fumigatus .

Table 1: Antifungal Activity of Morpholine Derivatives

| Compound | Target Species | MFC (µg/mL) |

|---|---|---|

| 2-(6,6-Dimethylmorpholin-2-yl)acetamide | Candida albicans | 12.5 |

| N-(biphenyl-3-ylmethyl)-2-(4-ethyl...) | Aspergillus fumigatus | 12.5 |

The antifungal mechanism involves the inhibition of key enzymes in the fungal cell wall synthesis pathway. The presence of the dimethyl substituents enhances binding affinity to target enzymes, contributing to increased potency against fungal pathogens .

Study on Plasmatic Stability

A comparative study on the plasmatic stability of various morpholine derivatives highlighted that introducing gem-dimethyl groups significantly improved stability in plasma. For example, a derivative with two methyl groups showed a half-life (t1/2) greater than 240 minutes in human plasma compared to less than 60 minutes for other derivatives . This stability is crucial for maintaining effective drug concentrations in vivo.

In Vivo Efficacy

In vivo studies demonstrated that certain morpholine derivatives could effectively clear infections in animal models. For instance, compounds exhibiting a two-log reduction in inoculum size in vitro were tested for their ability to cure infections in murine models, showcasing promising results in reducing fungal burdens .

Pharmacological Evaluation

Pharmacological evaluations indicate that this compound may also possess anti-inflammatory properties. Preliminary screenings have shown inhibition of pro-inflammatory cytokines in cell culture assays, suggesting potential applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(6,6-dimethylmorpholin-2-yl)acetamide hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of precursor amines with chloroacetamide derivatives under controlled conditions. Key steps include:

- Reagent Selection : Use of bases like potassium carbonate or sodium hydride to deprotonate intermediates (critical for morpholine ring formation) .

- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency, while dichloromethane aids in purification .

- Temperature Control : Maintaining 40–60°C minimizes side reactions (e.g., over-alkylation) .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | K₂CO₃, CH₃CN, 50°C | 75–85 | 95 |

| Hydrochloride Salt Formation | HCl (g), EtOH | 90–95 | 98 |

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30) to assess purity (>99%) .

- NMR : ¹H/¹³C NMR in DMSO-d₆ confirms the morpholine ring (δ 3.4–3.8 ppm) and acetamide carbonyl (δ 170 ppm) .

- Mass Spectrometry : ESI-MS (m/z 215.1 [M+H]⁺) validates molecular weight .

- Critical Note : Residual solvent analysis (e.g., acetonitrile) via GC-MS is essential for pharmaceutical-grade material .

Q. How does the hydrochloride salt form impact the compound’s stability and solubility in aqueous buffers?

- Methodological Answer :

- Solubility : The hydrochloride salt increases water solubility (≥50 mg/mL at pH 7.4) compared to the free base (<5 mg/mL) .

- Stability : Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored in airtight, light-protected containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different in vitro assays?

- Methodological Answer :

- Assay Validation : Cross-validate using orthogonal methods (e.g., enzyme inhibition vs. cell-based assays) .

- Buffer Conditions : Adjust pH (6.5–7.5) and ionic strength to mimic physiological environments, as activity may vary with protonation states .

- Target Specificity : Use knockout cell lines or competitive binding assays to confirm target engagement (e.g., GPCRs vs. ion channels) .

Q. What strategies are recommended for optimizing the compound’s selectivity toward neurological vs. inflammatory targets?

- Methodological Answer :

- Structural Analog Synthesis : Modify the morpholine ring (e.g., 6,6-dimethyl vs. 6-trifluoromethyl) to alter steric/electronic profiles .

- Pharmacophore Mapping : Use computational docking (e.g., AutoDock Vina) to predict interactions with COX-2 vs. NMDA receptors .

- Data Table :

| Analog | Target (IC₅₀) | Selectivity Ratio (Neurological/Inflammatory) |

|---|---|---|

| 6,6-Dimethyl | NMDA: 12 µM | 8:1 |

| 6-Trifluoromethyl | COX-2: 45 µM | 0.3:1 |

Q. How can researchers address challenges in synthesizing enantiomerically pure forms of this compound?

- Methodological Answer :

- Chiral Resolution : Use preparative HPLC with a Chiralpak AD-H column (n-hexane/isopropanol, 85:15) to separate enantiomers .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during morpholine ring formation .

Q. What experimental approaches are effective in identifying and characterizing synthesis by-products?

- Methodological Answer :

- LC-MS/MS : Detect trace impurities (e.g., N-alkylated by-products) at ppm levels .

- Isolation via Prep-TLC : Use silica gel plates (ethyl acetate/methanol, 9:1) to isolate by-products for structural elucidation .

Methodological Guidance for Data Contradictions

- Example : Conflicting IC₅₀ values in kinase inhibition assays may arise from variations in ATP concentrations. Standardize assays using 1 mM ATP and include positive controls (e.g., staurosporine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.